cis-9,12-Eicosadienoic acid

Biocatalysis Metabolic Engineering PUFA Synthesis

cis-9,12-Eicosadienoic acid (also designated as 11Z,14Z-eicosadienoic acid or C20:2 n-6) is a naturally occurring, rare long-chain polyunsaturated fatty acid (PUFA) belonging to the n-6 series. It serves as a key intermediate in the classical n-6 PUFA biosynthetic pathway, positioned between linoleic acid (LA, C18:2 n-6) and downstream metabolites such as dihomo-γ-linolenic acid (DGLA, C20:3 n-6) and arachidonic acid (AA, C20:4 n-6).

Molecular Formula C20H36O2
Molecular Weight 308.5 g/mol
Cat. No. B15597827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-9,12-Eicosadienoic acid
Molecular FormulaC20H36O2
Molecular Weight308.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h8-9,11-12H,2-7,10,13-19H2,1H3,(H,21,22)/b9-8-,12-11-
InChIKeyFLKIUXBOVUVEJZ-MURFETPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

cis-9,12-Eicosadienoic Acid (EDA) for Research Procurement: Essential Overview and Biochemical Identity


cis-9,12-Eicosadienoic acid (also designated as 11Z,14Z-eicosadienoic acid or C20:2 n-6) is a naturally occurring, rare long-chain polyunsaturated fatty acid (PUFA) belonging to the n-6 series [1]. It serves as a key intermediate in the classical n-6 PUFA biosynthetic pathway, positioned between linoleic acid (LA, C18:2 n-6) and downstream metabolites such as dihomo-γ-linolenic acid (DGLA, C20:3 n-6) and arachidonic acid (AA, C20:4 n-6) [2]. Its procurement is primarily for specialized biochemical research applications rather than bulk industrial use, with typical commercial purity around 95% . This compound is characterized by two cis double bonds at the 11 and 14 positions (counting from the carboxyl end in the alternative nomenclature) and a molecular weight of 308.5 g/mol .

Why cis-9,12-Eicosadienoic Acid Cannot Be Substituted by Common n-6 PUFAs in Experimental Models


Generic substitution of cis-9,12-eicosadienoic acid (C20:2) with its more abundant n-6 precursors (e.g., linoleic acid, C18:2) or products (e.g., arachidonic acid, C20:4) is invalid due to the specific and non-linear role of C20:2 in the eicosanoid cascade and lipid metabolism. Unlike the direct pro-inflammatory activity of arachidonic acid via COX and LOX pathways, or the signaling roles of DGLA, C20:2 exhibits a distinct and intermediate modulatory profile [1]. In vitro studies demonstrate that supplementation with C20:2 does not simply mirror the effects of its analogs; it uniquely alters the phospholipid composition of macrophages and produces a different pattern of inflammatory mediator release (e.g., decreasing NO while increasing PGE2) compared to linoleic acid (LA) or sciadonic acid (SCA) [2]. Furthermore, genetic studies associate circulating C20:2 levels with specific FADS gene cluster polymorphisms in a pattern distinct from arachidonic acid, indicating that C20:2 is an independent biochemical marker rather than a passive intermediate [3].

cis-9,12-Eicosadienoic Acid Comparative Performance Data: Quantitative Differentiation Evidence


Enzymatic Conversion Efficiency: cis-9,12-Eicosadienoic Acid (C20:2) Synthesis from Linoleic Acid (C18:2)

cis-9,12-Eicosadienoic acid (EDA) is the direct product of Δ9-elongation of linoleic acid (LA). The conversion efficiency of this step varies significantly depending on the source of the elongase enzyme. A direct head-to-head comparison of two different Δ9-elongases (IgASE2 from *Isochrysis galbana* and TaELO from *Thraustochytrium aureum*) expressed heterologously in *Saccharomyces cerevisiae* reveals substantial quantitative differences in substrate-to-product conversion rates for LA to EDA [1][2].

Biocatalysis Metabolic Engineering PUFA Synthesis

Macrophage Inflammatory Response Modulation: cis-9,12-Eicosadienoic Acid vs. Linoleic Acid and Sciadonic Acid

In a direct comparative study using murine RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), the differential effects of cis-9,12-eicosadienoic acid (EDA) supplementation on inflammatory mediators were quantitatively measured against the precursor linoleic acid (LA) and the product sciadonic acid (SCA) [1].

Immunology Inflammation Lipid Signaling

Genetic Association and Biomarker Specificity: cis-9,12-Eicosadienoic Acid vs. Arachidonic Acid in the FADS Gene Cluster

A cross-sectional genetic study of 658 adults in the Verona Heart Project analyzed the association of single nucleotide polymorphisms (SNPs) in the FADS1-FADS2 gene cluster with circulating levels of various n-6 PUFAs [1]. The data demonstrate that genetic variation affects cis-9,12-eicosadienoic acid (C20:2 n-6) levels in a manner that is distinct and opposite to the effect on arachidonic acid (C20:4 n-6).

Genetics Biomarkers Cardiovascular Disease

Association with Pulmonary Function: cis-9,12-Eicosadienoic Acid vs. Other n-6 PUFAs in a Mendelian Randomization Study

A Mendelian randomization analysis involving over one million individuals assessed the relationship between genetically predicted circulating levels of various n-6 fatty acids and forced vital capacity (FVC) as a measure of pulmonary function [1]. This analysis provides a direct, data-driven comparison of the effect size and direction of association for each fatty acid, isolating the role of cis-9,12-eicosadienoic acid (C20:2 n-6) from its analogs.

Respiratory Research Epidemiology Lipidomics

Receptor Binding Activity: 11(Z),14(Z)-Eicosadienoic Acid as a Competitive Inhibitor of LTB4

The isomer 11(Z),14(Z)-eicosadienoic acid (which corresponds to cis-9,12-eicosadienoic acid under alternative numbering) demonstrates specific, measurable receptor binding activity that differentiates it from other fatty acids. It acts as a competitive inhibitor of leukotriene B4 (LTB4) binding to porcine neutrophil membranes [1].

Receptor Pharmacology Eicosanoid Signaling Inflammation

cis-9,12-Eicosadienoic Acid Applications: Where the Quantitative Data Supports Scientific Selection


Targeted Lipidomics and Biomarker Discovery Panels

Based on the quantitative evidence from genetic studies, cis-9,12-eicosadienoic acid (C20:2 n-6) should be included as a distinct analyte in targeted lipidomics panels for studies investigating the FADS gene cluster [1]. As shown in the Verona Heart Project, the genetic regulation of C20:2 n-6 levels is opposite to that of arachidonic acid (C20:4 n-6) [1], meaning that studies relying solely on AA or the AA/LA ratio will overlook a significant, genotype-driven metabolic shift. Its unique association profile makes it a valuable independent biomarker for cardiometabolic and inflammatory disease research [2].

Mechanistic Studies of the n-6 Inflammatory Cascade

In cellular models of inflammation, particularly those using macrophage cell lines (e.g., RAW264.7), cis-9,12-eicosadienoic acid is the essential reagent for dissecting the intermediate steps of the n-6 pathway. Direct comparative data confirm that it elicits a distinct profile of inflammatory mediator release (decreased NO, increased PGE2) that differs from both its precursor linoleic acid (LA) and its product sciadonic acid (SCA) [3]. Supplementation with C20:2 is therefore required to study the specific signaling events associated with this intermediate, which cannot be mimicked by adding excess LA or AA [3].

Metabolic Engineering for Long-Chain PUFA Production

For researchers engineering yeast or other microbial hosts for the production of specific n-6 PUFAs, the choice of enzyme for the Δ9-elongation step is critical. Quantitative data on enzyme efficiency show that different Δ9-elongases (e.g., IgASE2 vs. TaELO) yield significantly different conversion rates of LA to EDA (57.6% vs. 32.68%) [4][5]. Using cis-9,12-eicosadienoic acid as an analytical standard is essential for accurately quantifying the efficiency of this specific step in engineered pathways and for optimizing flux toward desired end-products like DGLA or AA [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-9,12-Eicosadienoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.